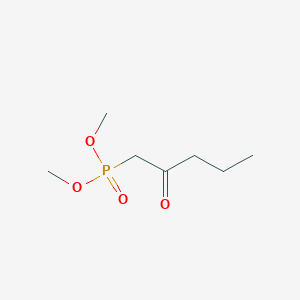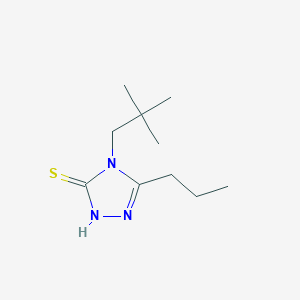
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of tetrahydrofuran, featuring a cyclopentyl group attached via an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran typically involves the bromination of a cyclopentyl derivative followed by a coupling reaction with tetrahydrofuran. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled temperatures to ensure the selective bromination of the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and modify the cyclopentyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its bromine and oxygen functionalities. The bromine atom can participate in electrophilic reactions, while the oxygen bridge can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(((1-(Chloromethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- 3-(((1-(Iodomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- 3-(((1-(Hydroxymethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
Uniqueness
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or functional groups may not be as effective.
Propriétés
Formule moléculaire |
C11H19BrO2 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
3-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(4-1-2-5-11)14-8-10-3-6-13-7-10/h10H,1-9H2 |
Clé InChI |
YLYIRFJDHAVRTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CBr)OCC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)



![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)

![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
